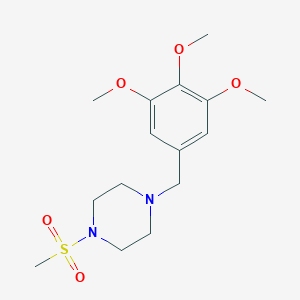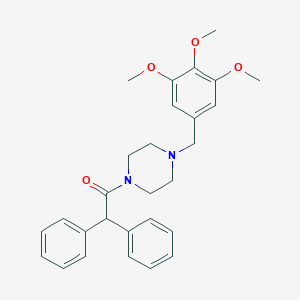![molecular formula C21H26N2O3S B249197 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B249197.png)
1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine (DMBMPP) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DMBMPP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine acts as a selective agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. The activation of the 5-HT1A receptor leads to the inhibition of the adenylyl cyclase enzyme and the opening of potassium channels, resulting in the hyperpolarization of the neuron and the inhibition of neurotransmitter release. This mechanism of action is responsible for the anxiolytic and antipsychotic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antipsychotic effects in animal models. In a study conducted on rats, this compound was found to reduce anxiety-like behavior in the elevated plus maze test. In another study, this compound was found to have antipsychotic effects in the apomorphine-induced stereotypy test. This compound has also been shown to have a low affinity for other receptors such as the dopamine D2 receptor, which is responsible for the side effects of typical antipsychotic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine is its high selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Another advantage is its low affinity for other receptors, which reduces the risk of side effects. However, one of the limitations of this compound is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.
Orientations Futures
1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine has potential applications in various fields, and future research can focus on the following directions:
1. Development of new derivatives of this compound with improved solubility and pharmacokinetic properties.
2. Investigation of the role of the 5-HT1A receptor in the pathophysiology of psychiatric disorders such as depression, anxiety, and schizophrenia.
3. Evaluation of the anxiolytic and antipsychotic effects of this compound in clinical trials.
4. Investigation of the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases.
5. Exploration of the structure-activity relationship of this compound and its derivatives to develop more potent and selective agonists of the 5-HT1A receptor.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. This compound has potential applications in neuroscience, pharmacology, and medicinal chemistry, and future research can focus on the development of new derivatives, investigation of the role of the 5-HT1A receptor in psychiatric disorders, evaluation of the anxiolytic and antipsychotic effects in clinical trials, investigation of the potential neuroprotective effects, and exploration of the structure-activity relationship.
Méthodes De Synthèse
1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine can be synthesized using various methods, including the reaction of 1-(3,5-dimethoxybenzoyl)piperazine with 4-(methylsulfanyl)benzyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 1-(3,5-dimethoxybenzoyl)piperazine with 4-(methylsulfanyl)benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The yield of this compound using these methods is around 50-60%.
Applications De Recherche Scientifique
1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to exhibit potent and selective agonism at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. In pharmacology, this compound has been shown to have antipsychotic and anxiolytic effects in animal models. In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs targeting the 5-HT1A receptor.
Propriétés
Formule moléculaire |
C21H26N2O3S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(3,5-dimethoxyphenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O3S/c1-25-18-12-17(13-19(14-18)26-2)21(24)23-10-8-22(9-11-23)15-16-4-6-20(27-3)7-5-16/h4-7,12-14H,8-11,15H2,1-3H3 |
Clé InChI |
CRYYJOZHVYTPDJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)




![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)



